2,4,5-Trifluorobenzoic acid

Catalog No.
S708314
CAS No.
446-17-3
M.F
C7H3F3O2
M. Wt
176.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trifluorobenzoic acid

CAS Number

446-17-3

Product Name

2,4,5-Trifluorobenzoic acid

IUPAC Name

2,4,5-trifluorobenzoic acid

Molecular Formula

C7H3F3O2

Molecular Weight

176.09 g/mol

InChI

InChI=1S/C7H3F3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)

InChI Key

AKAMNXFLKYKFOJ-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)O

Synonyms

2,4,5-Trifluoro-benzoic Acid

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)O

Synthesis and Intermediate

  • 2,4,5-Trifluorobenzoic acid finds application as a key intermediate in the synthesis of various organic compounds.
  • Studies have utilized it for the synthesis of quinolone derivatives, which possess antibacterial properties [].
  • Additionally, it serves as a starting material for the preparation of amino acid derivatives with potential pharmaceutical applications [].

Research Applications

  • The introduction of the trifluoromethyl group (CF₃) into 2,4,5-trifluorobenzoic acid enhances its acidity compared to benzoic acid. This property makes it a valuable acidity regulator in specific catalytic reactions [].
  • Research explores the potential of this compound in material science for the development of functional polymers with improved thermal stability and electrical properties [].

2,4,5-Trifluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of three fluorine atoms attached to the benzene ring at the 2, 4, and 5 positions. Its molecular formula is C₇H₃F₃O₂, and it has a molecular weight of approximately 192.09 g/mol. This compound is notable for its unique chemical properties resulting from the electronegative fluorine substituents, which influence its reactivity and interactions with biological systems.

Safety Concerns

TFBA can be irritating to the skin and eyes [6].

Hazards:

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling.
  • Potential respiratory irritant: Inhaling TFBA dust or vapors may irritate the respiratory system. Use the compound in a well-ventilated area.
Typical of carboxylic acids, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose a carbon dioxide molecule to form a fluorinated aromatic compound.
  • Halogenation: The presence of fluorine allows for further halogenation reactions under specific conditions.

One significant synthetic route involves the decarboxylation of 3,4,6-trifluorophthalic acid in dipolar aprotic solvents, leading to high yields of 2,4,5-trifluorobenzoic acid without the need for catalysts .

2,4,5-Trifluorobenzoic acid exhibits biological activity that makes it valuable in pharmaceutical research. It is utilized as an intermediate in the synthesis of various biologically active compounds. Studies have indicated that derivatives of this compound can act as inhibitors in bacterial topoisomerases, which are important targets for antibiotic development . Additionally, its unique structure contributes to its potential as a herbicide and fungicide in agricultural applications.

Several methods have been developed for synthesizing 2,4,5-trifluorobenzoic acid:

  • Decarboxylation of 3,4,6-trifluorophthalic acid: This method involves heating the phthalic acid derivative in dipolar aprotic solvents like dimethyl sulfoxide or N-methylpyrrolidone .
  • Hydrolysis and Fluorination of Tetrachlorophthalic Anhydride: A multi-step synthesis that includes hydrolysis followed by fluorination and decarboxylation .
  • Continuous Flow Microreactor Process: A modern method that utilizes microflow technology to facilitate the synthesis through sequential Grignard exchange and carboxylation reactions .

2,4,5-Trifluorobenzoic acid serves multiple purposes across various industries:

  • Pharmaceuticals: As an intermediate in the synthesis of fluoroquinolone antibiotics and other medicinal compounds.
  • Agricultural Chemicals: Used in the formulation of herbicides and fungicides due to its biological activity.
  • Polymer Chemistry: Acts as a building block for fluorinated polymers with enhanced properties.

Research into the interactions of 2,4,5-trifluorobenzoic acid with biological systems has shown that it can influence enzyme activity and cellular processes. Its derivatives have been studied for their efficacy against bacterial infections by inhibiting key enzymes involved in DNA replication . Additionally, studies on its environmental impact reveal that it can affect non-target organisms when used in agricultural applications.

Several compounds share structural similarities with 2,4,5-trifluorobenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-Fluorobenzoic AcidOne fluorine atom at position 2Less electronegative than trifluoro variant
3-Fluorobenzoic AcidOne fluorine atom at position 3Different reactivity profile
3,4-Difluorobenzoic AcidTwo fluorine atoms at positions 3 and 4Increased lipophilicity
3,4,6-Trifluorophthalic AcidThree fluorine atoms at positions 3, 4, and 6Precursor for synthesizing trifluoro benzoic acid

The uniqueness of 2,4,5-trifluorobenzoic acid lies in its specific substitution pattern that influences both its chemical reactivity and biological activity compared to these similar compounds. The presence of three fluorine atoms not only enhances its stability but also modifies its interaction with biological targets significantly.

XLogP3

1.7

Melting Point

100.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

446-17-3

Wikipedia

2,4,5-Trifluorobenzoic acid

General Manufacturing Information

Benzoic acid, 2,4,5-trifluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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